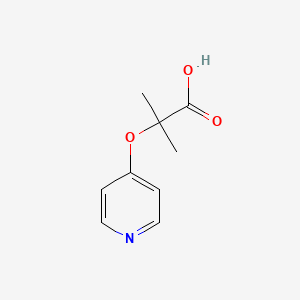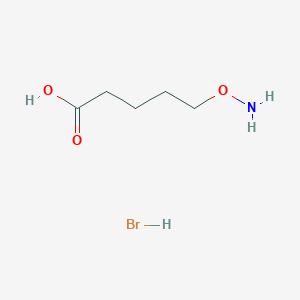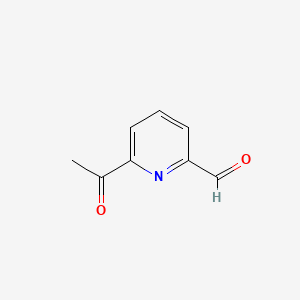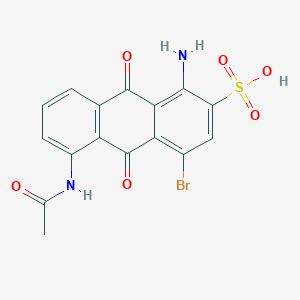
2-(Hydroxymethyl)benzenesulfonamide
Overview
Description
2-(Hydroxymethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as saccharin benzyl alcohol and has been found to exhibit various biological properties that make it a promising candidate for drug development.
Scientific Research Applications
Anti-Malarial Activity
Benzenesulfonamides, including 2-(Hydroxymethyl)benzenesulfonamide, have been found to possess anti-malarial properties . This makes them useful in the development of drugs for the treatment of malaria.
Anti-Bacterial Activity
These compounds also exhibit anti-bacterial properties . They can be used in the synthesis of antibiotics and other drugs used to treat bacterial infections.
Anti-Tumor Activity
Benzenesulfonamides have shown potential in the treatment of tumors . They can inhibit the growth of tumor cells, making them a valuable resource in cancer research.
Anti-Cancer Activity
In addition to their anti-tumor properties, benzenesulfonamides also exhibit anti-cancer activities . They can be used in the development of drugs for the treatment of various types of cancer.
Anti-Convulsant Activity
Benzenesulfonamides, including 2-(Hydroxymethyl)benzenesulfonamide, have been found to possess anti-convulsant properties . This makes them useful in the development of drugs for the treatment of epilepsy and other seizure disorders.
Analgesic Activity
These compounds also exhibit analgesic (pain-relieving) properties . They can be used in the synthesis of pain relief medications.
Anti-GBM Activity
Benzenesulfonamide analogs, including 2-(Hydroxymethyl)benzenesulfonamide, have been identified as kinase inhibitors possessing promising anti-GBM (Glioblastoma Multiforme) properties . This makes them potential candidates for the development of drugs for the treatment of GBM, a type of brain cancer.
Carbonic Anhydrase II Inhibition
Benzenesulfonamides are known to be potent inhibitors of human Carbonic Anhydrase II . This enzyme is involved in many biological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body. Inhibitors of this enzyme have potential applications in the treatment of glaucoma, epilepsy, and other conditions.
Mechanism of Action
Target of Action
The primary targets of 2-(Hydroxymethyl)benzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . Carbonic anhydrases play a vital role in many biochemical processes in organisms, including the maintenance of acid–base homeostasis . Dihydropteroate synthetase is a bacterial enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
2-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of these enzymes. It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . In the case of carbonic anhydrase IX, it inhibits the enzyme, affecting the pH regulation in tumor cells .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria by inhibiting the dihydropteroate synthetase enzyme . This inhibition disrupts the synthesis of folic acid, which is essential for the bacteria’s growth and multiplication. In the case of carbonic anhydrase IX, the compound’s inhibition affects the pH regulation in tumor cells, disrupting their metabolism .
Pharmacokinetics
They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of the targeted enzymes by 2-(Hydroxymethyl)benzenesulfonamide leads to a disruption in the normal functioning of the bacteria or tumor cells. In bacteria, the inhibition of folic acid synthesis leads to a halt in their growth and multiplication . In tumor cells, the disruption of pH regulation can lead to cell death .
properties
IUPAC Name |
2-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWVOUGOCILSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608476 | |
| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
65270-84-0 | |
| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B1612687.png)

![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)








